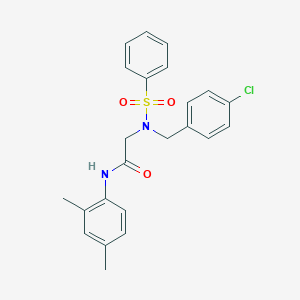![molecular formula C21H17ClN2O4S B301030 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid](/img/structure/B301030.png)
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid, also known as ACTB, is a synthetic compound that has been widely used in scientific research. The compound has shown promising results in various studies, making it a popular choice for researchers in the field of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the NF-κB signaling pathway. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. The inhibition of MMPs has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and Physiological Effects
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 has been shown to have potential therapeutic applications in inflammatory diseases. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has several advantages for lab experiments. The compound is stable and has a long shelf life, making it easy to store and handle. The compound is also water-soluble, which makes it easy to dissolve in aqueous solutions. However, the compound has some limitations. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound, and its synthesis is complex and time-consuming. The compound is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid in scientific research. The compound has shown promising results in various studies, and further research is needed to fully understand its mechanism of action and potential applications. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has potential applications in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Further studies are needed to evaluate the safety and efficacy of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid in preclinical and clinical trials. The development of new analogs of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid may also lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound that has shown promising results in various scientific studies. The compound has potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The synthesis method of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is complex but yields high-quality and high-purity compound. Further studies are needed to fully understand the mechanism of action and potential applications of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid. The development of new analogs of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid may lead to the discovery of more potent and selective compounds for therapeutic applications.
Synthesemethoden
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound that is synthesized through a multi-step process. The synthesis method involves the reaction of 4-allyloxybenzaldehyde with thiosemicarbazide to form 5-[4-(allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidine-2-thiol. The resulting compound is then reacted with 2-chlorobenzoic acid in the presence of a catalyst to form 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid. The synthesis method has been optimized to yield high purity and high-quality 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been used in various in vitro and in vivo studies to evaluate its efficacy and safety.
Eigenschaften
Produktname |
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid |
|---|---|
Molekularformel |
C21H17ClN2O4S |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
2-chloro-5-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C21H17ClN2O4S/c1-3-10-28-15-7-4-13(5-8-15)11-18-19(25)24(2)21(29-18)23-14-6-9-17(22)16(12-14)20(26)27/h3-9,11-12H,1,10H2,2H3,(H,26,27)/b18-11-,23-21? |
InChI-Schlüssel |
XHOFMZPBRFQJOW-DDOGFQLYSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
amino]acetamide](/img/structure/B300954.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
amino]acetamide](/img/structure/B300960.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)

![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)